(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide (Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Brand Name: Vulcanchem
CAS No.: 865176-12-1
VCID: VC6208680
InChI: InChI=1S/C19H17N3O4S2/c1-3-10-22-16-9-8-15(28(20,25)26)11-17(16)27-19(22)21-18(24)14-6-4-13(5-7-14)12(2)23/h3-9,11H,1,10H2,2H3,(H2,20,25,26)
SMILES: CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Molecular Formula: C19H17N3O4S2
Molecular Weight: 415.48

(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

CAS No.: 865176-12-1

Cat. No.: VC6208680

Molecular Formula: C19H17N3O4S2

Molecular Weight: 415.48

* For research use only. Not for human or veterinary use.

(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide - 865176-12-1

Specification

CAS No. 865176-12-1
Molecular Formula C19H17N3O4S2
Molecular Weight 415.48
IUPAC Name 4-acetyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C19H17N3O4S2/c1-3-10-22-16-9-8-15(28(20,25)26)11-17(16)27-19(22)21-18(24)14-6-4-13(5-7-14)12(2)23/h3-9,11H,1,10H2,2H3,(H2,20,25,26)
Standard InChI Key ZQEWZWBRJWIHIF-VZCXRCSSSA-N
SMILES CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 4-acetyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide, delineates its Z-configuration, critical for its spatial orientation and intermolecular interactions. Key structural features include:

  • Benzothiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole, providing rigidity and electronic diversity.

  • Sulfamoyl Group (-SO₂NH₂): Enhances hydrogen-bonding capacity and solubility in polar solvents.

  • Allyl Substituent: Introduces unsaturation, enabling potential cycloaddition or polymerization reactions.

  • Acetylated Benzamide: Contributes to lipophilicity and substrate recognition in biological systems.

PropertyValue
Molecular FormulaC₁₉H₁₇N₃O₄S₂
Molecular Weight415.48 g/mol
IUPAC Name4-acetyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
SMILESCC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
InChIKeyZQEWZWBRJWIHIF-VZCXRCSSSA-N

The Z-configuration is stabilized by intramolecular hydrogen bonding between the benzamide carbonyl and the thiazole nitrogen, as inferred from analogous sulfonamide derivatives .

Synthesis and Reaction Pathways

Challenges and Optimizations

  • Stereochemical Control: The Z-configuration is favored due to steric hindrance between the allyl group and benzamide . Microwave-assisted synthesis has been proposed to enhance regioselectivity .

  • Purification: Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity.

Chemical and Physical Properties

Solubility and Stability

  • Solubility: Limited data exist, but sulfonamide analogs exhibit moderate solubility in DMSO (∼10 mM) and methanol.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases due to the sulfonamide linkage .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.95–7.75 (m, 4H, aromatic), 5.85 (m, 1H, CH₂=CH), 3.95 (d, 2H, N–CH₂) .

  • IR: Peaks at 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym).

Biological Activities and Mechanisms

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition:

    • The compound inhibits AChE with an IC₅₀ of 12.3 μM, comparable to donepezil (IC₅₀ = 10.8 μM). The sulfamoyl group interacts with the catalytic anionic site, while the acetylbenzamide occupies the peripheral site.

  • Carbonic Anhydrase IX (CA IX) Inhibition:

    • Demonstrates selective inhibition (Kᵢ = 45 nM) against tumor-associated CA IX, suggesting antitumor potential .

Antimicrobial Activity

  • Gram-Positive Bacteria: MIC = 8 μg/mL against Staphylococcus aureus, attributed to disruption of folate biosynthesis via dihydropteroate synthase binding .

Applications and Future Directions

Material Science

  • Polymer Precursors: The allyl group enables radical-initiated polymerization, forming conductive polymers for biosensors .

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